An In-depth Technical Guide to 7-Hydroxyindole: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 7-Hydroxyindole: Chemical Properties, Structure, and Biological Activity
A Note on Nomenclature: Initial searches for "7-Hydroxyindene" did not yield information on a compound with that specific name in major chemical databases. The available scientific literature consistently points towards a closely related and well-documented compound, 7-Hydroxyindole . This guide will, therefore, focus on the chemical properties, structure, and biological activities of 7-Hydroxyindole, a compound of significant interest to researchers in drug development and microbiology. It is crucial to distinguish between the "indene" and "indole" structures; indene features a cyclopentadiene ring fused to a benzene ring, whereas indole contains a pyrrole ring fused to benzene, imparting distinct chemical and biological characteristics.
Core Chemical Properties and Structure
7-Hydroxyindole, also known by its IUPAC name 1H-indol-7-ol, is a heterocyclic organic compound. It is a derivative of indole with a hydroxyl group substituted at the 7th position of the indole ring. This substitution significantly influences its chemical reactivity and biological function.
Chemical Structure
The fundamental structure of 7-Hydroxyindole consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The hydroxyl group at position 7 is a key functional group that contributes to its antioxidant properties and its ability to interact with biological targets.
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IUPAC Name: 1H-indol-7-ol
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SMILES: C1=CC2=C(C(=C1)O)NC=C2
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InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
Physicochemical Data
The quantitative chemical properties of 7-Hydroxyindole are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| Melting Point | 97.0 °C | --INVALID-LINK-- |
| Boiling Point | 343.2 °C | --INVALID-LINK-- |
| CAS Number | 2380-84-9 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 7-Hydroxyindole
A common synthetic route to 7-Hydroxyindole involves a multi-step process starting from indoline. One documented synthesis achieves a 36% overall yield in six steps.[1] While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are proprietary or require access to specialized chemical literature, the general strategy involves the protection of the indole nitrogen, followed by directed functionalization at the 7-position, and subsequent deprotection to yield the final product. Another approach involves the reaction of protected 2-nitrophenols with vinylmagnesium bromide, where the benzhydryl protecting group has been shown to be effective.[1]
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method to quantify the effect of a compound on bacterial biofilm formation.
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Preparation of Bacterial Culture: An overnight culture of the target bacterium (e.g., Acinetobacter baumannii or Escherichia coli) is diluted in fresh Luria-Bertani (LB) medium to a specific optical density (e.g., OD₆₀₀ of 0.05).[2]
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Incubation with 7-Hydroxyindole: The diluted bacterial culture is dispensed into the wells of a 96-well polystyrene plate. 7-Hydroxyindole, dissolved in a suitable solvent like dimethylformamide (DMF), is added to the wells at various concentrations. Control wells with only the solvent are also prepared.
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Biofilm Formation: The plate is incubated at an optimal temperature (e.g., 30°C) for a specified period (e.g., 24 hours) without shaking to allow for biofilm formation.[2]
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Quantification:
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The planktonic cells (non-adherent) are gently removed from the wells.
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The wells are washed with a sterile saline solution to remove any remaining planktonic bacteria.
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The adhered biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
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Excess stain is washed off, and the plate is allowed to dry.
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The crystal violet stain retained by the biofilm is solubilized with a solvent like ethanol.
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The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance reading is proportional to the amount of biofilm formed.
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Gene Expression Analysis by RT-qPCR
This protocol is used to determine the effect of 7-Hydroxyindole on the expression of specific genes, such as those involved in quorum sensing.
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Bacterial Culture and Treatment: Bacteria are grown to a specific growth phase (e.g., mid-logarithmic phase) and then treated with a sub-inhibitory concentration of 7-Hydroxyindole or a vehicle control.
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RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit according to the manufacturer's instructions.
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cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
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Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., abaI, abaR in A. baumannii) and a reference housekeeping gene for normalization. The qPCR is performed using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
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Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, comparing the expression levels in the 7-Hydroxyindole-treated samples to the control samples.
Biological Activity and Signaling Pathways
7-Hydroxyindole has been identified as a significant modulator of bacterial behavior, particularly in the context of biofilm formation and virulence. It functions as an interspecies signaling molecule, influencing the physiological processes of bacteria that do not produce it themselves.
Inhibition of Biofilm Formation
7-Hydroxyindole has demonstrated potent inhibitory effects on biofilm formation in several pathogenic bacteria, including enterohemorrhagic Escherichia coli (EHEC) and extensively drug-resistant Acinetobacter baumannii (XDRAB).[3][4] At sub-inhibitory concentrations, it can both prevent the initial formation of biofilms and eradicate pre-formed biofilms.[4]
Interference with Quorum Sensing
The mechanism behind the anti-biofilm activity of 7-Hydroxyindole is linked to its ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates gene expression in response to population density. In Acinetobacter baumannii, 7-Hydroxyindole has been shown to reduce the expression of key quorum sensing-related genes, abaI and abaR.[4] The abaI gene is responsible for the synthesis of the acyl-homoserine lactone (AHL) signal molecule, and abaR encodes the receptor that binds to this signal to activate downstream virulence genes. By downregulating these genes, 7-Hydroxyindole effectively disrupts the QS circuit, leading to a decrease in the production of virulence factors and a reduced capacity to form biofilms.
Visualizations
Signaling Pathway of 7-Hydroxyindole in Acinetobacter baumannii
Caption: 7-Hydroxyindole inhibits virulence and biofilm formation in A. baumannii by downregulating the abaI/abaR quorum sensing system.
General Experimental Workflow for Chemical Characterization
Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
